molecular formula C15H19BrO3 B1325877 Ethyl 7-(2-bromophenyl)-7-oxoheptanoate CAS No. 898751-30-9

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate

Cat. No. B1325877
M. Wt: 327.21 g/mol
InChI Key: RWSHGWYKLAWVBM-UHFFFAOYSA-N
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Description

The compound “Ethyl (2-bromophenyl)acetate” is similar to the one you’re asking about. It has a linear formula of C10H11BrO2 .


Synthesis Analysis

While specific synthesis methods for “Ethyl 7-(2-bromophenyl)-7-oxoheptanoate” are not available, there are studies on the synthesis of related compounds. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of a similar compound, “Ethyl (2-bromophenyl)acetate”, is C10H11BrO2 . The average mass is 243.097 Da and the monoisotopic mass is 241.994232 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 7-(2-bromophenyl)-7-oxoheptanoate” are not available, there are studies on the reactions of related compounds. For example, a study reports the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via the proposed ring cleavage reaction of N-phenylsulfonyl 3-formyl 7-azaindole .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Ethyl (2-bromophenyl)acetate”, include a molecular formula of C10H11BrO2 and an average mass of 243.097 Da .

Scientific Research Applications

Synthesis of Complex Compounds

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate plays a role in the synthesis of various complex compounds. For instance, it's used in the formation of (±)-4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, an intermediate in creating pestalotin (Takeda, Amano, & Tsuboi, 1977). Additionally, it's instrumental in the synthesis of ethyl [1-(2-bromophenyl)-2-pyrrolidinyl] acetate, showcasing its utility in creating complex heterocyclic structures (Ramos, Nagem, & Taylor, 2011).

Development of Antiproliferative Agents

Research indicates its application in the development of antiproliferative agents. For example, the synthesis of combretastatin derivatives with an adamantane fragment, which includes this compound, shows moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).

Cyclization Reactions

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate is used in cyclization reactions to synthesize complex heterocyclic structures. For example, it's used in the synthesis of tricyclic heterocycles through radical cyclization reactions (Allin et al., 2005). Similarly, Bu3SnH-mediated radical cyclizations involving this compound lead to the construction of cephalotaxine skeletons (Taniguchi et al., 2005).

Organic Synthesis

The compound is also significant in organic synthesis processes. For example, it's involved in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin (Chen Xin-zhi, 2006). Additionally, it is used in the electroreductive radical cyclization of various esters, showcasing its versatility in organic synthesis applications (Esteves et al., 2005).

Future Directions

Boronic acid-based linkages, such as those found in related compounds, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This suggests potential future directions in the development of novel materials that show a longer lifetime and that can be easily recycled .

properties

IUPAC Name

ethyl 7-(2-bromophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHGWYKLAWVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645539
Record name Ethyl 7-(2-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate

CAS RN

898751-30-9
Record name Ethyl 2-bromo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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